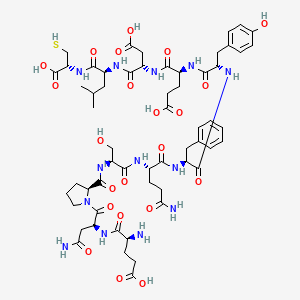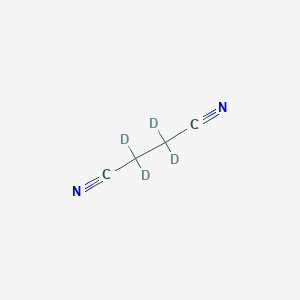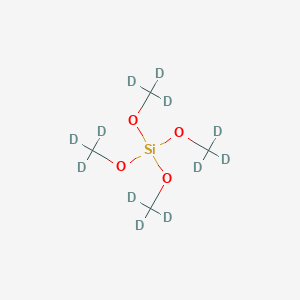
3-Nitro-2-(piperidin-1-yl)benzoic acid
Overview
Description
3-Nitro-2-(piperidin-1-yl)benzoic acid is a chemical compound that features a nitro group and a piperidine ring attached to a benzoic acid core
Mechanism of Action
Target of Action
Piperidine derivatives, a class to which this compound belongs, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .
Mode of Action
Piperidine derivatives have been associated with a wide range of biological activities . The nitro group and the benzoic acid moiety in the structure could potentially interact with biological targets, leading to changes at the molecular level.
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, but the specific pathways depend on the exact structure of the derivative .
Pharmacokinetics
Benzoic acid, a component of this compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This could potentially impact the bioavailability of the compound.
Result of Action
Piperidine derivatives have been associated with a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(piperidin-1-yl)benzoic acid typically involves the reaction of 3-fluoro-4-nitrobenzoic acid with piperidine. The reaction is carried out in ethanol at room temperature for 24 hours. After the reaction, the mixture is concentrated, and the residue is taken up in water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Reduction: 3-Amino-2-(piperidin-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-2-(piperidin-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and other pharmaceuticals.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural features.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine) pyridine derivatives: These compounds also feature a piperidine ring and have been studied for their anticancer properties.
N-(piperidine-4-yl) benzamide compounds: These compounds have shown increased cytotoxicity due to the presence of halogen, carboxyl, nitro, or methyl groups on the benzamide ring.
Uniqueness
3-Nitro-2-(piperidin-1-yl)benzoic acid is unique due to its specific combination of a nitro group and a piperidine ring attached to a benzoic acid core
Properties
IUPAC Name |
3-nitro-2-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-5-4-6-10(14(17)18)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTRPCPEUQFCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587505 | |
| Record name | 3-Nitro-2-(piperidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893611-92-2 | |
| Record name | 3-Nitro-2-(piperidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene](/img/new.no-structure.jpg)













